(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an acetamido group, a methoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable acetamido and methoxycarbonyl precursor. One common method is the reaction of phenylboronic acid with methyl chloroformate under basic conditions and an inert atmosphere . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Amines
Substitution: Biaryl compounds
Scientific Research Applications
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The boronic acid moiety interacts with the target molecules, forming a stable complex that can be detected or utilized in further reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both acetamido and methoxycarbonyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in applications requiring high selectivity.
Properties
Molecular Formula |
C10H12BNO5 |
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Molecular Weight |
237.02 g/mol |
IUPAC Name |
(3-acetamido-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BNO5/c1-6(13)12-9-4-7(10(14)17-2)3-8(5-9)11(15)16/h3-5,15-16H,1-2H3,(H,12,13) |
InChI Key |
QZHAMNSNXSJPQI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)C)C(=O)OC)(O)O |
Origin of Product |
United States |
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